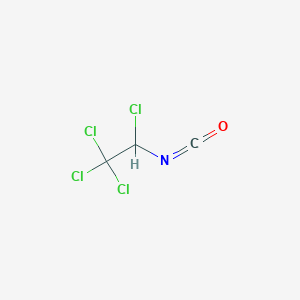
Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
Descripción general
Descripción
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- is a highly reactive and toxic compound with the molecular formula C3HCl4NO and a molecular weight of 208.9 g/mol. It is widely used in scientific experiments due to its unique properties.
Métodos De Preparación
The synthesis of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- typically involves the chlorination of ethane followed by the introduction of an isocyanate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes and the use of specialized equipment to handle the toxic and reactive nature of the compound .
Análisis De Reacciones Químicas
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated ethane derivatives.
Reduction: Reduction reactions may result in the removal of chlorine atoms, forming less chlorinated compounds.
Substitution: Common reagents such as sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with other functional groups.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Studied for its effects on biological systems, particularly its reactivity with proteins and nucleic acids.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceuticals that require isocyanate groups.
Industry: Utilized in the production of polymers and other materials that require chlorinated and isocyanate functionalities.
Mecanismo De Acción
The mechanism of action of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- involves its high reactivity with nucleophiles, such as amines and alcohols. The isocyanate group reacts with these nucleophiles to form urea or carbamate derivatives. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparación Con Compuestos Similares
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- can be compared with other chlorinated ethanes and isocyanates, such as:
Ethane, 1,1,2,2-tetrachloro-: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.
Ethane, 1,1,1,2-tetrachloro-: Similar chlorination pattern but without the isocyanate group, used in different industrial applications.
The presence of the isocyanate group in Ethane, 1,1,1,2-tetrachloro-2-isocyanato- makes it unique and highly valuable for specific chemical reactions and applications.
Propiedades
IUPAC Name |
1,1,1,2-tetrachloro-2-isocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4NO/c4-2(8-1-9)3(5,6)7/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKUICFKULHZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(Cl)(Cl)Cl)Cl)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483779 | |
| Record name | Ethane, 1,1,1,2-tetrachloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-29-6 | |
| Record name | Ethane, 1,1,1,2-tetrachloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3379005.png)




![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B3379052.png)

![[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol](/img/structure/B3379062.png)





